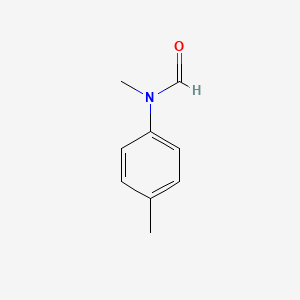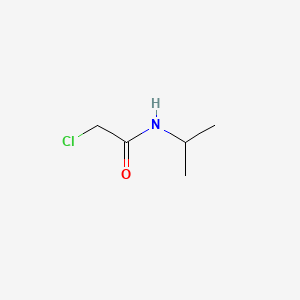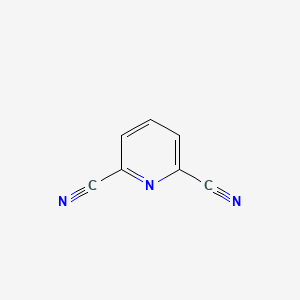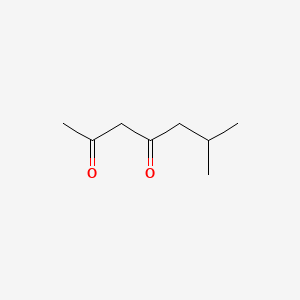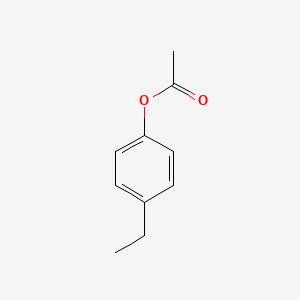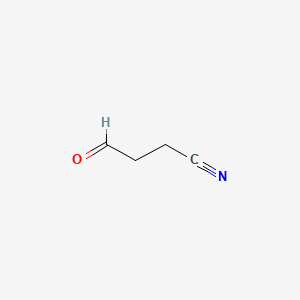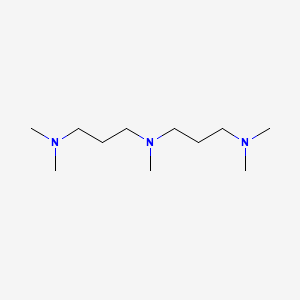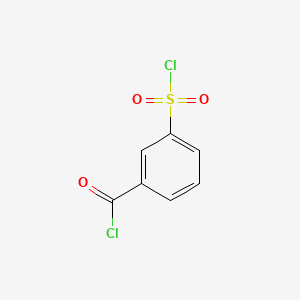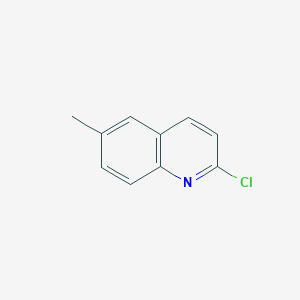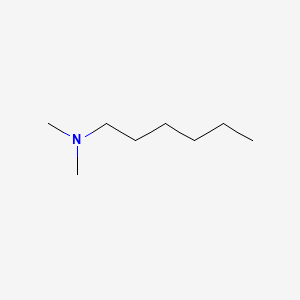![molecular formula C19H27N7O16P2 B1583881 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 24936-38-7](/img/structure/B1583881.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
描述
Polyadenylic-polyuridylic acid, commonly known as [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a synthetic double-stranded RNA molecule. It is composed of polyadenylic acid (poly A) and polyuridylic acid (poly U) strands. This compound is recognized for its ability to signal through Toll-like receptor 3 (TLR3), a pattern recognition receptor that identifies double-stranded RNA, a hallmark of viral replication.
准备方法
Polyadenylic-polyuridylic acid is synthesized through the chemical polymerization of adenylic acid and uridylic acid. The synthetic process involves the following steps:
Polymerization: Adenylic acid and uridylic acid are polymerized to form polyadenylic acid and polyuridylic acid, respectively.
Annealing: The polyadenylic acid and polyuridylic acid strands are annealed together to form the double-stranded RNA molecule, polyadenylic-polyuridylic acid.
For industrial production, the compound is typically prepared in a sterile environment to ensure the absence of bacterial contamination. The final product is lyophilized and stored at low temperatures to maintain stability .
化学反应分析
Polyadenylic-polyuridylic acid primarily undergoes reactions that involve its recognition and binding by TLR3. The key reactions include:
Recognition by TLR3: Polyadenylic-polyuridylic acid is recognized by TLR3, which triggers a signaling cascade leading to the activation of transcription factors such as NF-κB and interferon regulatory factor (IRF).
Immune Response Activation: The compound promotes antigen-specific Th1-immune responses and boosts antibody production.
Common reagents and conditions used in these reactions include physiological water (NaCl 0.9%) for solubility and heating the mixture to 50°C for 10 minutes to enhance solubility .
科学研究应用
Polyadenylic-polyuridylic acid has a wide range of scientific research applications, including:
Immunotherapy: It is used as an adjuvant to enhance immune responses in cancer therapy. .
Antiviral Research: Due to its ability to mimic viral double-stranded RNA, polyadenylic-polyuridylic acid is used in antiviral research to study immune responses to viral infections.
Vaccine Development: The compound is used as an adjuvant in vaccine development to boost the immune response to antigens.
Basic Research: It is employed in basic research to study the mechanisms of TLR3 signaling and the role of double-stranded RNA in immune responses.
作用机制
The mechanism of action of polyadenylic-polyuridylic acid involves its recognition by TLR3. Upon recognition, TLR3 undergoes TRIF-dependent signaling, leading to the activation of transcription factors NF-κB and IRF. This activation results in the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and anticancer immune responses . The compound also promotes antigen-specific Th1-immune responses and boosts antibody production .
相似化合物的比较
Polyadenylic-polyuridylic acid is unique in its ability to specifically signal through TLR3. Similar compounds include:
Polyinosinic-polycytidylic acid (Poly I-C): Another synthetic double-stranded RNA molecule that signals through TLR3 and is used in antiviral and anticancer research.
Polyadenylic acid (Poly A): A single-stranded RNA molecule used in various research applications but lacks the double-stranded structure required for TLR3 signaling.
Polyuridylic acid (Poly U): Similar to polyadenylic acid, it is a single-stranded RNA molecule used in research but does not signal through TLR3.
Polyadenylic-polyuridylic acid stands out due to its specific activation of TLR3 and its potent immunomodulatory effects, making it a valuable tool in immunotherapy and antiviral research .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHQOKIMNKUEF-ZLOOHWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-19-8, 24936-38-7, 24936-34-3 | |
| Record name | 5′-Adenylic acid, polymer with 5′-uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(A)-poly(U) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50179654 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24936-38-7 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


